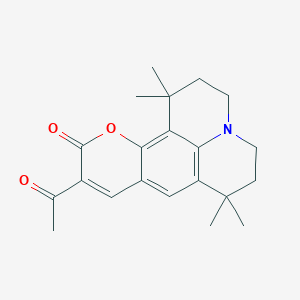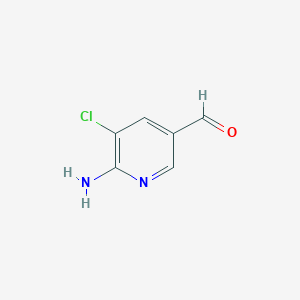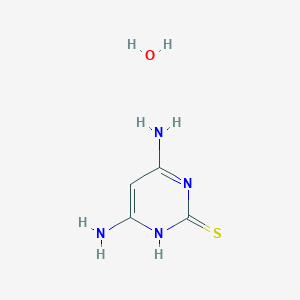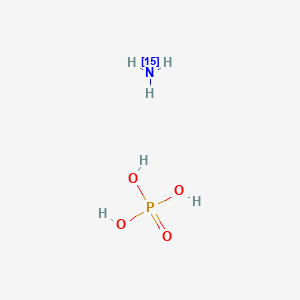![molecular formula C7H7Cl2F3N2 B1644144 [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 299163-40-9](/img/structure/B1644144.png)
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride
Vue d'ensemble
Description
“[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 299163-40-9 . It has a molecular weight of 247.05 . The compound is stored under nitrogen at a temperature of 4°C . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[2-chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H6ClF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 247.05 . The compound is stored under nitrogen at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis of Derivatives and Antitumor Evaluation
One significant application of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride is in the synthesis of hydrazone derivatives, which have shown potential in antitumor evaluations. The compound serves as a precursor in reactions leading to the formation of pyridazine, 1,2,3-triazole, and pyrazole derivatives. Some of these synthesized products exhibited higher inhibitory effects towards cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), compared to standard treatments. This highlights its potential in developing anti-cancer agents (Wardakhan & Samir, 2012).
Environmental and Biological Studies
In environmental and biological contexts, derivatives of phenylhydrazine hydrochloride, a related compound, have been used to study embryonic cytotoxicity in zebrafish. These studies provide insights into the dose and time-dependent toxicological effects of phenylhydrazine hydrochloride derivatives, which could guide the safe use of these compounds in various applications. The research demonstrated that exposure to different concentrations of phenylhydrazine hydrochloride resulted in multiple phenotypic abnormalities and toxicity in zebrafish embryos and larvae, highlighting the importance of understanding the environmental and biological impacts of chemical compounds (Rajagopal, Balasubramanian, & Kalyanaraman, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLINAXMXPSHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B1644076.png)
![2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B1644078.png)
![(1R)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B1644083.png)






![Europium;(Z)-3-hydroxy-1,3-bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]prop-2-en-1-one](/img/structure/B1644126.png)

